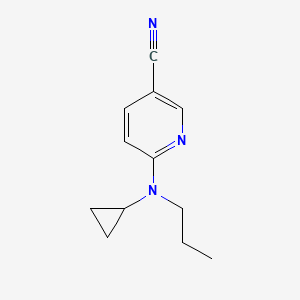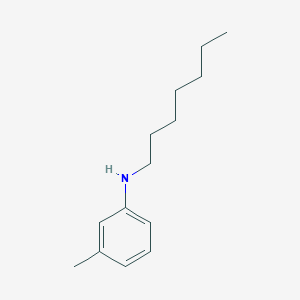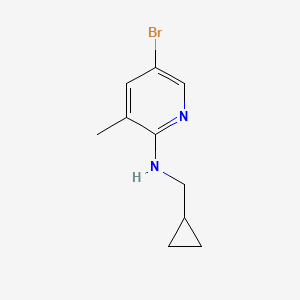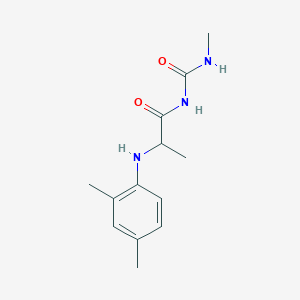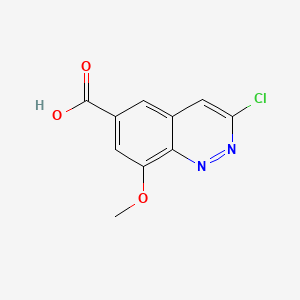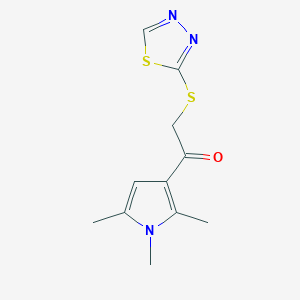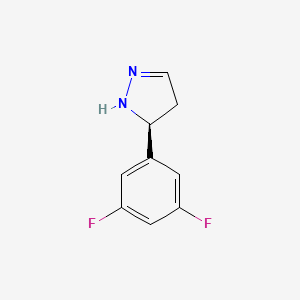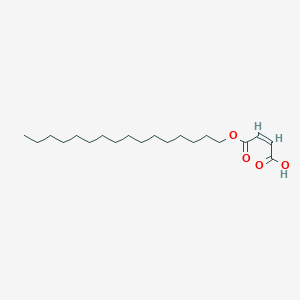
3-Methyloxacyclotetradecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloxacyclotetradecan-2-one is an organic compound belonging to the class of macrolides and analogues. It is characterized by a lactone ring of at least twelve members, making it a fatty ester . The molecular formula of this compound is C14H26O2, and it has a molecular weight of 226.3550 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxacyclotetradecan-2-one typically involves the formation of a lactone ring. One common method is the intramolecular cyclization of hydroxy acids or hydroxy esters under acidic or basic conditions. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale esterification reactions followed by cyclization. The process may involve the use of catalysts to increase the yield and efficiency of the reaction. The specific conditions and reagents used can vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
Types of Reactions
3-Methyloxacyclotetradecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Various substituted lactones and esters.
Scientific Research Applications
3-Methyloxacyclotetradecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and macrolide antibiotics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating infections and other diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyloxacyclotetradecan-2-one involves its interaction with specific molecular targets and pathways. The lactone ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 12-Methyltridecano-13-lactone
- 14-Methyloxacyclotetradecan-2-one
- Tridecano-13-lactone
Uniqueness
3-Methyloxacyclotetradecan-2-one is unique due to its specific lactone ring structure and the presence of a methyl group at the third position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-methyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C14H26O2/c1-13-11-9-7-5-3-2-4-6-8-10-12-16-14(13)15/h13H,2-12H2,1H3 |
InChI Key |
XAWSKPSSJADZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


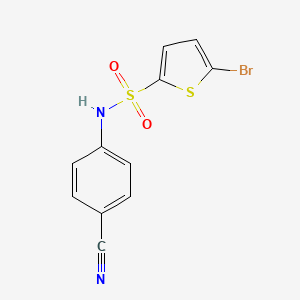
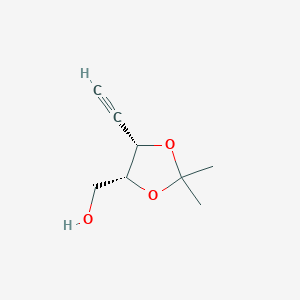
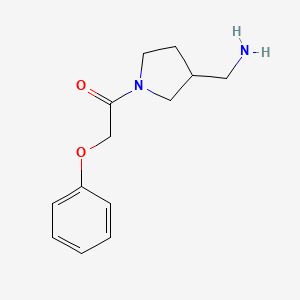
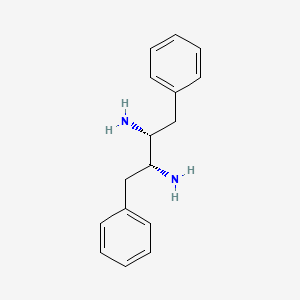
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
